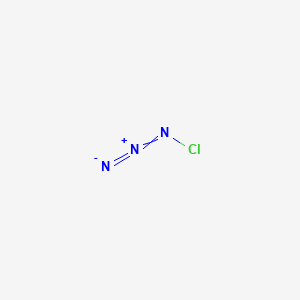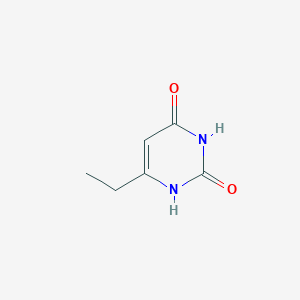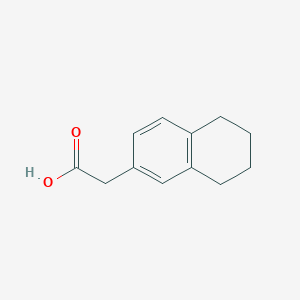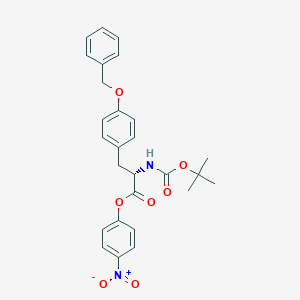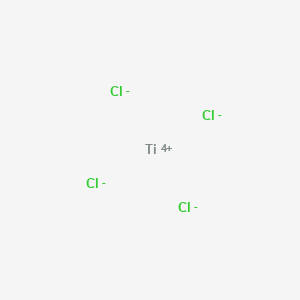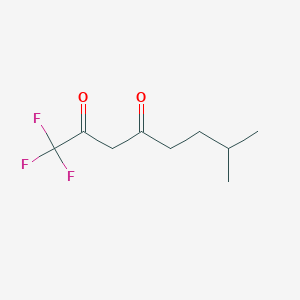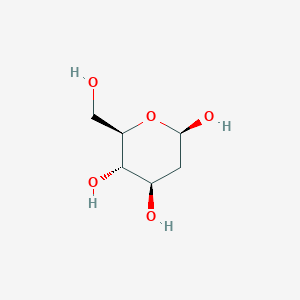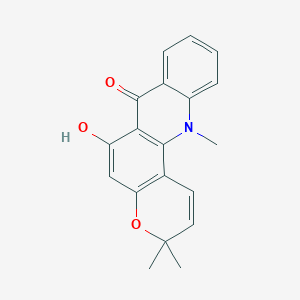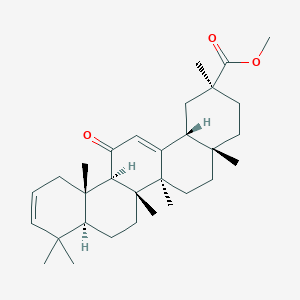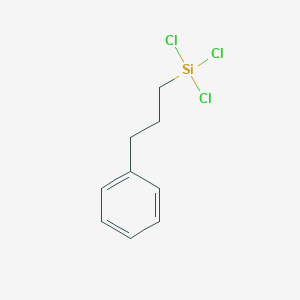![molecular formula C20H40O3 B083249 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- CAS No. 13879-87-3](/img/structure/B83249.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in water and has a molecular formula of C21H42O3. This compound has gained significant attention due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is not yet fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in various physiological processes, including inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] may have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and may also have anti-cancer effects. Additionally, this compound has been studied for its potential use in the treatment of diabetes and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] in lab experiments is its high solubility in water, which makes it easy to handle and use in various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-]. One area of interest is the development of new pharmaceuticals based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science and biotechnology.
Synthesemethoden
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of tetradecanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a Lewis acid catalyst. This reaction results in the formation of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-].
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] has several potential applications in scientific research. It has been used in the development of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents. This compound has also been studied for its potential use in the development of new materials, such as biodegradable polymers.
Eigenschaften
CAS-Nummer |
13879-87-3 |
|---|---|
Produktname |
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- |
Molekularformel |
C20H40O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(tetradecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-18-22-20(2,3)23-19/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
ZHSOVDLRHUKCPP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



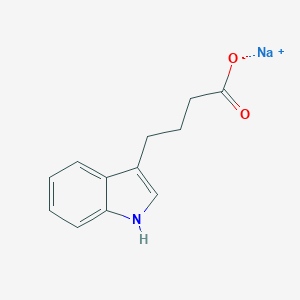
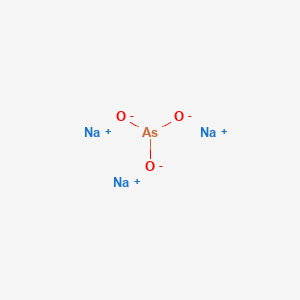
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
